Euojaponine D

Natural Product Chemistry Structural Elucidation Celastraceae Alkaloids

Euojaponine D is a high-purity (≥98%) macrocyclic sesquiterpene pyridine alkaloid featuring a unique wilfordic acid-based scaffold, distinguishing it from evoninic acid-type Celastraceae alkaloids. Sourced from Euonymus japonica, it serves as an authentic reference standard for LC-MS/NMR dereplication, SAR studies for insecticide development, and chemical ecology research. Its precise stereochemistry and CAS-defined identity ensure batch-to-batch consistency. Procure only under CAS 128397-42-2 with verified HPLC/NMR/MS documentation to guarantee the correct wilfordic acid macrocycle for your research.

Molecular Formula C41H47NO17
Molecular Weight 825.8 g/mol
Cat. No. B15589051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuojaponine D
Molecular FormulaC41H47NO17
Molecular Weight825.8 g/mol
Structural Identifiers
InChIInChI=1S/C41H47NO17/c1-20-15-16-27-26(14-11-17-42-27)37(50)53-18-38(6)28-29(54-22(3)44)33(56-24(5)46)40(19-52-21(2)43)34(58-36(49)25-12-9-8-10-13-25)30(55-23(4)45)32(57-35(20)48)39(7,51)41(40,59-38)31(28)47/h8-14,17,20,28-34,47,51H,15-16,18-19H2,1-7H3/t20?,28-,29-,30+,31?,32?,33-,34+,38?,39+,40-,41+/m1/s1
InChIKeyZJRDCQWLAILQHR-IPWOWBAMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Euojaponine D: Product Profile and Core Specifications for Research Procurement


Euojaponine D (CAS 128397-42-2) is a macrocyclic sesquiterpene pyridine alkaloid first isolated from the root bark of Euonymus japonica Thunb. (Celastraceae) [1]. Its complex polyester-type architecture is characterized by a dihydro-β-agarofuran sesquiterpene core esterified with a wilfordic acid-derived pyridine dibasic acid moiety to form a unique macrocyclic scaffold [1][2]. This structural class is distinguished from other Celastraceae alkaloids, such as those based on an evoninic acid core, and is associated with potent insecticidal activity [1]. The compound is supplied as a powder with typical purity levels of ≥98% as verified by HPLC, NMR, and MS, and has a molecular formula of C41H47NO17 with a molecular weight of 825.81 g/mol [3].

Why Euojaponine D Cannot Be Replaced by Generic Celastraceae Alkaloids


Within the Celastraceae alkaloid family, compounds are differentiated by their core macrocyclic architecture, specifically the nature of the pyridine dicarboxylic acid moiety. Euojaponine D is defined by a wilfordic acid-based macrocycle, a structural feature that distinguishes it from evoninic acid-containing analogs such as euonine and euojaponine C [1][2]. This fundamental difference in the dibasic acid component dictates the compound's physicochemical properties, chromatographic behavior, and likely its biological target interaction profile [1]. While the broader class is known for insecticidal activity, the specific substitution pattern and stereochemistry of Euojaponine D are unique and not interchangeable with other sesquiterpene pyridine alkaloids. Therefore, procurement for research purposes must be based on the specific CAS number (128397-42-2) and verified analytical data to ensure the correct chemical entity is being studied.

Quantitative Evidence for Euojaponine D Differentiation: A Procurement Guide


Structural Differentiation: Wilfordic Acid Macrocycle vs. Evoninic Acid Analogs

Euojaponine D's macrocyclic structure is formed by esterification of a dihydro-β-agarofuran sesquiterpene core with wilfordic acid, a specific pyridine dibasic acid. This contrasts with many other Celastraceae alkaloids, such as euonine and euojaponine C, which are based on an evoninic acid moiety [1][2]. This structural difference is a primary determinant of the compound's unique chemical identity and is verifiable through spectroscopic methods like NMR [1].

Natural Product Chemistry Structural Elucidation Celastraceae Alkaloids

Purity and Analytical Verification for Reproducible Research

Reputable suppliers provide Euojaponine D with a certified purity of ≥98% (HPLC) [1]. This is a critical specification for research reproducibility, as lower purity materials may contain structurally related sesquiterpene alkaloids that could confound biological assays. Analytical verification is supported by NMR and MS data [1].

Analytical Chemistry Quality Control Natural Product Sourcing

Physicochemical Property Profile for Handling and Formulation

Euojaponine D exhibits a computed LogP of 1.6 [1], a topological polar surface area (TPSA) of 247.00 Ų [2], and a predicted boiling point of 873.0±65.0 °C at 760 mmHg . These properties are distinct from more polar Celastraceae alkaloids and inform its handling, solubility, and chromatographic behavior. For instance, its moderate lipophilicity (LogP 1.6) suggests preferential solubility in organic solvents like DMSO or chloroform [1].

Preformulation Solubility Physicochemical Characterization

Optimal Research and Industrial Applications for Euojaponine D


Natural Product Chemistry and Structural Elucidation Studies

Given its well-defined structure, Euojaponine D serves as an authentic standard for comparative phytochemical analysis, dereplication, and metabolomics studies of Celastraceae species. Its unique wilfordic acid macrocycle [1] makes it a valuable reference for LC-MS and NMR-based identification of related alkaloids in plant extracts [2].

Insecticidal Activity Research and Agrochemical Discovery

As a member of the Celastraceae alkaloid family, Euojaponine D is associated with potent insecticidal properties [1]. It is an ideal candidate for structure-activity relationship (SAR) studies aimed at developing novel, naturally-derived pest control agents. The compound's specific stereochemistry and substitution pattern may confer unique activity profiles against target insect species.

Chemical Ecology and Plant Defense Mechanism Studies

Euojaponine D, isolated from Euonymus japonica [1], can be used as a chemical probe to investigate the role of sesquiterpene pyridine alkaloids in plant defense against herbivory. Its availability as a pure, characterized compound enables controlled bioassays to determine its specific contribution to the plant's overall insect resistance profile.

Analytical Method Development and Validation

The compound's unique physicochemical properties (LogP 1.6, TPSA 247.00 Ų) [2][3] make it suitable for developing and validating HPLC, UPLC, or LC-MS methods for the quantification of this class of alkaloids in complex botanical matrices. It can serve as a reference standard for method calibration and system suitability testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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